Lipophilicity Advantage Over the Des-Benzyl Primary Amine Comparator
The target compound (free base) exhibits an estimated XLogP3 of approximately 2.5, representing a gain of roughly 3 log units compared to the des-benzyl analog (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (XLogP3 = -0.5, CID 1257622) . This difference translates to an approximately 1000-fold higher theoretical partition coefficient, which is a critical determinant of membrane permeability and CNS penetration potential .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.5 (free base) |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS 400756-28-7): XLogP3 = -0.5 |
| Quantified Difference | ΔXLogP3 ≈ +3.0 (≈1000-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSrc); confirmed by consensus across multiple prediction engines |
Why This Matters
For programs targeting intracellular or CNS targets, the benzyl substituent provides the lipophilicity necessary for membrane transit, while the hydrochloride salt retains aqueous solubility for in vitro assay compatibility.
- [1] PubChem. (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, CID 1257622; XLogP3-AA = -0.5. https://pubchem.ncbi.nlm.nih.gov/compound/1257622 View Source
